N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c25-21(17-7-3-1-4-8-17)24-22-23-20(15-27-22)16-11-13-19(14-12-16)26-18-9-5-2-6-10-18/h2,5-6,9-15,17H,1,3-4,7-8H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMOYRLPEVPGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide typically involves the formation of the thiazole ring followed by the attachment of the phenoxyphenyl and cyclohexanecarboxamide groups. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as
Biological Activity
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a cyclohexanecarboxamide backbone with a thiazole ring substituted by a phenoxyphenyl moiety. Its molecular formula is , and it possesses significant lipophilicity, which may influence its biological interactions.
Research indicates that compounds structurally related to this compound often exhibit their biological effects through the following mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole derivatives have been shown to inhibit key enzymes involved in disease pathways, particularly in cancer and inflammation.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways, including those related to apoptosis and cell proliferation.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, a related compound showed an IC50 value of 15 µM against MCF-7 breast cancer cells .
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth and improved survival rates in xenograft models .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- Cytokine Inhibition : It has been reported to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages .
- Mechanistic Insights : The anti-inflammatory effects are likely mediated through the inhibition of NF-κB signaling pathways, which are crucial for the transcription of inflammatory mediators .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Phenoxy Group | Enhances lipophilicity and cellular uptake | |
| Thiazole Ring | Critical for enzyme inhibition | |
| Cyclohexane Backbone | Provides structural stability |
Study 1: Antitumor Efficacy
A study conducted on mice bearing xenograft tumors showed that treatment with this compound resulted in a 50% reduction in tumor volume compared to control groups. This was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses .
Study 2: Anti-inflammatory Effects
In an experimental model of acute lung injury, the administration of this compound significantly reduced lung inflammation and improved survival rates by inhibiting inflammatory cytokine production .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Thiazole Ring
(a) Phenoxyphenyl vs. Ethoxyphenyl
The compound N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide (CAS 476356-52-2) differs only in the ethoxy group replacing the phenoxy group. This substitution may alter binding affinities in target enzymes like COX/LOX, as seen in related thiazole derivatives .
(b) Halogenated Phenyl Groups
Compounds such as N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2) incorporate halogen atoms, which enhance electron-withdrawing effects and improve metabolic stability. Chlorine or fluorine substituents are common in drug design to modulate pharmacokinetics, as demonstrated in PET tracers like 18F-Mefway and 11C-ABP688 .
Carboxamide Group Modifications
(a) Cyclohexanecarboxamide vs. Acetamide
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (compound 6a) exhibits non-selective COX inhibition (IC50 ~9–11 mM), whereas cyclohexanecarboxamide derivatives may offer improved selectivity due to steric effects from the cyclohexane ring. The rigid cyclohexane structure could restrict conformational flexibility, enhancing target specificity .
(b) Cyclopropanecarboxamide Derivatives
Compound 85 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide) features a cyclopropane ring, which imposes greater steric hindrance than cyclohexane. This difference may reduce binding to off-target receptors, as seen in cyclohexane-based PET ligands targeting serotonin or glutamate receptors .
(a) COX/LOX Inhibition
Thiazole derivatives like compounds 6a and 6b show COX-1/COX-2 inhibition, with IC50 values in the millimolar range. The phenoxyphenyl group in the target compound may enhance anti-inflammatory activity by promoting hydrophobic interactions with COX-2’s active site, similar to sulfonamide-containing triazoles .
Data Tables
Table 1: Structural and Functional Comparison of Thiazole Carboxamides
Research Findings and Implications
- Synthetic Strategies : Analogous compounds (e.g., sulfathiazoles) are synthesized via nucleophilic substitution or coupling reactions, as seen in and . The target compound likely follows similar routes .
- Metabolic Stability : Cyclohexanecarboxamide derivatives exhibit enhanced stability over linear amides, critical for prolonged drug action .
- Target Engagement : Structural variations in the carboxamide group (e.g., cyclohexane vs. cyclopropane) significantly impact receptor selectivity, as demonstrated in PET tracers .
Q & A
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Challenges : Low yields (~30%) in thiazole ring formation due to competing side reactions.
- Solutions :
- Microwave-assisted synthesis (100°C, 20 min) to improve reaction efficiency .
- Use of phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance intermediate stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
